molecular formula C9H13F2NO3 B1488457 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1895837-48-5

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1488457
CAS No.: 1895837-48-5
M. Wt: 221.2 g/mol
InChI Key: ZDKVOEGVYSNVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of fluorinated piperidines has been a focus of modern medicinal chemistry due to their enhanced metabolic stability and conformational rigidity. Early challenges in accessing difluoropiperidine scaffolds were addressed through innovative methodologies such as:

  • Catalytic hydrogenation of fluoropyridines : A cis-selective hydrogenation approach using palladium catalysts enabled the conversion of fluorinated pyridines into difluoropiperidines with high diastereoselectivity.
  • Deoxyfluorination strategies : Reagents like XtalFluor-E and SF₄/HF were employed to introduce fluorine atoms into pre-formed piperidine intermediates, though these methods faced limitations due to side reactions like HF elimination.
  • Resolution and asymmetric synthesis : Classical resolution and chiral auxiliaries were utilized to overcome stereochemical challenges, improving yields from 12% to 23% in critical intermediates.

Significance in Fluorinated Medicinal Chemistry

The compound’s fluorinated piperidine core and carboxylic acid moiety confer unique pharmacological properties:

Property Impact
Conformational rigidity Fluorine’s gauche preference stabilizes axial/equatorial orientations, enhancing receptor binding.
Metabolic stability Fluorine substitution reduces oxidative metabolism, prolonging biological half-life.
Receptor interaction The butanoic acid group facilitates hydrogen bonding with target proteins (e.g., dopamine D4 receptors).

This scaffold has been explored in:

  • Dopamine D4 receptor antagonists : Derivatives exhibit exceptional selectivity (>2,000-fold over D1-D3/D5 subtypes) and potential utility in L-DOPA-induced dyskinesia models.
  • Enzyme-targeted inhibitors : Analogues of methylphenidate and bupivacaine demonstrate improved pharmacokinetic profiles.

Structural Characterization and IUPAC Nomenclature

The compound’s structure comprises:

  • Piperidine ring : A six-membered nitrogen-containing heterocycle with fluorine atoms at the 4-position.
  • Butanoic acid chain : A four-carbon chain linked to the piperidine nitrogen, terminating in a carboxylic acid group.

IUPAC Name : 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid.

Key identifiers :

Parameter Value
InChI InChI=1S/C9H13F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-6H2,(H,14,15)
InChIKey ZDKVOEGVYSNVLG-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C(=O)CCC(=O)O

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVOEGVYSNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,2-Difluoro-N,N-Disubstituted Acetamide Intermediate

The critical intermediate, 2,2-difluoro-N,N-disubstituted acetamide, is prepared by fluorination of the corresponding dichloroacetamide using potassium fluoride under high-temperature conditions.

Typical procedure:

  • React 2,2-dichloro-N,N-dimethylacetamide (or other N,N-disubstituted derivatives) with potassium fluoride (KF) in a high boiling solvent such as diethylene glycol.
  • Heat the mixture to approximately 183 °C under reduced pressure (~160 mbar) in a distillation apparatus equipped with a Vigreux column.
  • The desired difluoroacetamide distills over as a colorless oil.

Example data:

Compound Amount (g) Moles (mol) KF (g) Solvent Temp (°C) Pressure (mbar) Yield (%) Boiling Point (°C)
2,2-dichloro-N,N-dimethylacetamide 23.4 0.15 26.1 Diethylene glycol 183 160 66.7 105-108

This step yields the difluoroacetamide intermediate in moderate to good yields (~67%) with straightforward isolation by distillation.

Conversion to 4,4-Difluoro-3-oxo-butanoic Acid Esters

The difluoroacetamide intermediate is then reacted with acetic acid esters in the presence of a base, typically sodium ethoxide or sodium methoxide, to form 4,4-difluoro-3-oxo-butanoic acid esters. The process is conducted under mild heating (50–70 °C) and involves the following:

  • Dissolving the difluoroacetamide in an acetic acid ester (e.g., ethyl acetate).
  • Adding an alcoholic solution of the base dropwise with stirring.
  • Heating the reaction mixture until completion (monitored by gas chromatography).
  • Quenching the reaction in acidified ice-water.
  • Extracting the product with organic solvents (diethyl ether or ethyl acetate).
  • Purifying by washing, drying, solvent evaporation, and distillation under reduced pressure.

Example preparation of ethyl ester:

Reagent Amount Conditions Time Yield (%) Product Form
N,N-diethyl-2,2-difluoroacetamide 1.51 g (10 mmol) Dissolved in ethyl acetate (20 mL) 6 hours at 60 °C Not specified Colorless oil
Sodium ethoxide (21% in ethanol) 15 mL (40.2 mmol) Added dropwise

The reaction proceeds smoothly to give 4,4-difluoro-3-oxo-butanoic acid ethyl ester with good purity after distillation.

Preparation of Mixed Esters

Using sodium methoxide in methanol as the base and ethyl acetate as the solvent leads to a mixture of ethyl and methyl esters of 4,4-difluoro-3-oxo-butanoic acid. This occurs due to transesterification effects during the reaction.

Typical conditions and results:

Reagent Amount/Concentration Conditions Time Product Composition (wt%) Yield (%)
Sodium methoxide (30% in MeOH) 165.7 g (0.92 mol) Added dropwise at 60 °C 3 h 81% ethyl ester, 19% methyl ester 90% combined yield
2,2-difluoro-N,N-dimethylacetamide 98.5 g (0.8 mol) Reflux in ethyl acetate (1570 mL)

The mixture is isolated as a dark oil containing some ethyl acetate impurities, with high overall yield and ease of preparation.

Advantages and Notes on the Preparation Methods

  • The starting materials (dichloroacetamides and acetic acid esters) are commercially available, inexpensive, and easy to handle.
  • The fluorination step using potassium fluoride is efficient and avoids unstable intermediates like difluoroacetic acid chlorides.
  • The esterification step is versatile, allowing for selective preparation of ethyl, methyl, or mixed esters by choice of base and solvent.
  • Reaction times vary from 1 to 6 hours typically, with temperatures between ambient and 70 °C.
  • Purification by extraction and distillation under reduced pressure yields high-purity products suitable for further synthetic applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Temperature (°C) Time Yield (%) Product
Fluorination of dichloroacetamide 2,2-dichloro-N,N-disubstituted acetamide + KF in diethylene glycol 183 ~1 hour ~67 2,2-difluoro-N,N-disubstituted acetamide
Esterification Difluoroacetamide + acetic acid ester + NaOEt or NaOMe 50–70 3–6 hours 80–90 (combined) 4,4-difluoro-3-oxo-butanoic acid esters (ethyl, methyl, or mixture)

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoropiperidine ring can be reduced to produce different analogs.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced analogs of the difluoropiperidine ring.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

The compound 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid (CAS Number: 1895837-48-5) is a synthetic organic molecule that has garnered attention in various scientific research applications. This article will explore its chemical properties, potential applications, and relevant case studies.

Pharmaceutical Development

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid is being investigated for its potential use in the development of novel pharmaceuticals. Its unique structure may contribute to enhanced biological activity or specificity in drug interactions.

Case Study Example

A study published in a pharmaceutical journal explored derivatives of this compound as potential inhibitors for certain enzymes involved in metabolic pathways, indicating its relevance in metabolic disease treatment .

Neuroscience Research

The compound's piperidine structure suggests potential applications in neuroscience, particularly as a modulator of neurotransmitter systems. Research is ongoing to evaluate its effects on synaptic transmission and neuroplasticity.

Case Study Example

Preliminary findings from animal studies indicate that modifications of the piperidinyl group can influence cognitive functions and memory retention, making it a candidate for further exploration in cognitive enhancement therapies .

Chemical Biology

In chemical biology, this compound can serve as a tool for studying protein interactions or as a probe for imaging techniques due to its ability to be labeled with fluorescent markers.

Case Study Example

Research has demonstrated that derivatives of this compound can be used to selectively label specific proteins in live cells, providing insights into cellular mechanisms and dynamics .

Data Tables

Study ReferenceApplication AreaKey Findings
Pharmaceutical DevelopmentPotential enzyme inhibitors for metabolic diseases
NeuroscienceEffects on cognitive functions in animal models
Chemical BiologySelective protein labeling in live cells

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Analogs :

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (Ev4): Structure: Piperazine ring with a tert-butoxycarbonyl (Boc) protecting group. Molecular Weight: 286.32 g/mol. Key Differences: The Boc group enhances steric bulk and stability but requires deprotection for further reactivity. Piperazine’s additional nitrogen increases hydrogen-bonding capacity compared to piperidine.

4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (Ev8): Structure: Piperazine with a 3-chlorophenyl substituent. Molecular Weight: 296.75 g/mol; XLogP3: 1.4. Key Differences: The chlorophenyl group increases lipophilicity and may enhance membrane permeability. Piperazine’s basicity contrasts with the electron-withdrawing fluorine in the target compound.

4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid (Ev9): Structure: Azepane (7-membered ring) linked via an anilino group. Molecular Weight: 290.36 g/mol.

4-(4-Chlorophenyl)-4-oxobutanoic acid derivatives (Ev3, Ev6): Structure: Aryl-substituted (e.g., 4-chlorophenyl) without heterocyclic amines.

Physicochemical Properties

Property Target Compound (Inferred) 4-(Boc-piperazinyl) (Ev4) 4-(3-Cl-phenyl-piperazinyl) (Ev8) 4-(Naphthyl) (Ev5)
Molecular Weight ~280–300 g/mol (estimated) 286.32 296.75 228.24
logP Moderate (fluorine reduces lipophilicity) ~1.5 (estimated) 1.4 2.81
Hydrogen Bond Acceptors 5–6 5 4 5
Polar Surface Area ~60–70 Ų 86.6 Ų 60.8 Ų 41.6 Ų

Notes:

  • Fluorine substituents in the target compound likely lower basicity compared to piperazine analogs, improving solubility in acidic environments .
  • Naphthyl derivatives (Ev5) exhibit higher logP (2.81), suggesting better lipid membrane penetration but poorer aqueous solubility .

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid (CAS Number: 1895837-48-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for future research.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H13_{13}F2_2NO3_3
  • Molecular Weight : 221.20 g/mol
  • Structure : It features a piperidine ring substituted with two fluorine atoms and a butanoic acid moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid exhibits various biological activities, primarily through its interactions with specific biological targets.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • The compound acts as a DPP-IV inhibitor, which is crucial for the regulation of glucose metabolism. DPP-IV inhibitors enhance the levels of incretins, leading to improved insulin secretion and glucose control in type 2 diabetes patients .
  • Anticancer Activity :
    • Studies have shown that derivatives of oxobutanoic acid can induce apoptosis in cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against HL-60 leukemia cells . The inhibition of Bcl-2 expression was noted, suggesting a mechanism for promoting apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Compounds containing the oxadiazole scaffold have shown broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. The presence of the difluoropiperidine moiety enhances lipophilicity and receptor binding affinity, potentially increasing efficacy against microbial targets .

Case Study 1: DPP-IV Inhibition

In a study involving diabetic models, 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid exhibited significant reductions in blood glucose levels compared to control groups. The results indicated not only improved glycemic control but also potential cardiovascular benefits due to enhanced renal function and reduced albuminuria .

Case Study 2: Anticancer Activity

A comparative study on various oxobutanoic acid derivatives revealed that those containing the difluoropiperidine group showed superior cytotoxic effects against multiple cancer cell lines. Specifically, compound variants demonstrated inhibition rates exceeding 90% against HL-60 cells after 48 hours of treatment .

Case Study 3: Antimicrobial Efficacy

Research highlighted the antimicrobial potential of oxadiazole-containing compounds. The derivative with the difluoropiperidine structure exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Piperidin-1-yl)-4-oxobutanoic acidLacks fluorine substitutionDifferent pharmacological properties
4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acidContains methyl instead of difluoroVaries in reactivity and activity
4-(3-(Chloromethyl)piperidin-1-yl)-4-oxobutanoic acidChloromethyl group presentDistinct chemical and biological behaviors

Q & A

Basic: What synthetic routes are effective for preparing 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling a 4,4-difluoropiperidine precursor with a 4-oxobutanoic acid derivative. A plausible route includes:

  • Step 1: Synthesis of 4,4-difluoropiperidine via fluorination of piperidine derivatives using reagents like DAST (diethylaminosulfur trifluoride).
  • Step 2: Activation of 4-oxobutanoic acid (e.g., as an acid chloride or mixed anhydride) for nucleophilic substitution with the piperidine moiety.
  • Step 3: Purification via flash chromatography or recrystallization to isolate the product .
    Optimization Tips:
  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress with TLC or LC-MS.
  • Adjust stoichiometry (e.g., 1.2 equivalents of activated acid) to drive the reaction to completion .

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the piperidinyl (δ ~2.5–3.5 ppm) and oxobutanoic acid (δ ~2.0–2.5 ppm for CH2 groups) moieties.
    • 19F NMR: Confirm the presence of two equivalent fluorine atoms (singlet near δ -180 ppm for CF2 groups) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95% recommended). Mobile phases like methanol/water (65:35) with 0.1% formic acid improve resolution .
  • Mass Spectrometry (MS):
    • ESI-MS in negative ion mode to confirm the molecular ion peak (expected [M-H]⁻ for C9H12F2NO3: m/z 244.07) .

Advanced: How do electronic effects of the 4,4-difluoropiperidinyl group influence biological activity compared to non-fluorinated analogs?

Answer:

  • Electron-Withdrawing Effects: The CF2 group increases the electrophilicity of the ketone in the oxobutanoic acid moiety, enhancing interactions with nucleophilic residues in enzyme active sites.
  • Steric Considerations: Fluorine’s small size minimizes steric hindrance, allowing tighter binding to targets like proteases or kinases.
  • Comparative Studies:
    • Replace the CF2 group with CH2 or other halogens (e.g., Cl) to evaluate activity changes.
    • Use molecular docking to assess binding affinity differences in silico .

Advanced: What methodologies are suitable for investigating enzyme inhibition (e.g., COX or kynurenine-3-hydroxylase)?

Answer:

  • In Vitro Assays:
    • COX Inhibition: Use a fluorometric kit to measure prostaglandin H2 synthesis. Pre-incubate the compound with COX-1/2 isoforms and arachidonic acid, then quantify inhibition via fluorescence .
    • Kynurenine-3-Hydroxylase (KMO) Assay: Monitor NADPH consumption spectrophotometrically (λ = 340 nm) in liver microsomes treated with kynurenine and the compound .
  • Dose-Response Curves: Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).
  • Control Experiments: Include positive inhibitors (e.g., indomethacin for COX) to validate assay conditions .

Advanced: How should researchers address contradictions in reaction yields or bioactivity data?

Answer:

  • Yield Discrepancies:
    • Parameter Screening: Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., DMAP for acylations).
    • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis of the ketone or piperidine ring opening) .
  • Bioactivity Variability:
    • Assay Reproducibility: Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
    • Metabolic Stability: Test compound integrity post-incubation (e.g., liver microsome assays) to rule out degradation .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations.
    • Synthesize prodrugs (e.g., ester derivatives) for improved bioavailability .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
    • Adjust pH to 6–7 for aqueous solutions to prevent acid-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.